molecular formula C29H19N3OS B2927536 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide CAS No. 477538-33-3

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide

Cat. No. B2927536
CAS RN: 477538-33-3
M. Wt: 457.55
InChI Key: FFSKHBZUAXEZOC-UHFFFAOYSA-N
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Description

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They have also been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .

Scientific Research Applications

Optical Materials

Compounds containing the benzothiazole moiety, such as N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide , have been studied for their potential as optical materials . The structural properties of these compounds, including their ability to form stable crystal structures with specific interactions like hydrogen bonds and π···π interactions, make them suitable for applications in optical devices where precise molecular arrangement is crucial.

Anti-Tubercular Agents

Recent advances in medicinal chemistry have highlighted the synthesis of new benzothiazole-based compounds as potent anti-tubercular agents . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, and their structure-activity relationships are crucial for developing new drugs in the fight against tuberculosis.

Antibacterial Applications

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains, including drug-resistant isolates . The presence of the benzothiazole unit in the molecular structure contributes to the antibacterial potency, making these compounds valuable in the development of new antibacterial drugs.

Antifungal Activities

In addition to antibacterial properties, benzothiazole derivatives also show promising antifungal activities. They have been tested against fungal species such as Candida albicans, offering a potential avenue for treating fungal infections .

QSAR Modeling for Drug Design

Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure . Benzothiazole derivatives, including the compound , can be analyzed using QSAR methodologies to establish correlations between their physicochemical properties and biological activities, aiding in the design of new drugs.

Supramolecular Chemistry

The study of benzothiazole derivatives extends to supramolecular chemistry, where the focus is on the non-covalent interactions that dictate the assembly of molecules into complex structures . These interactions are fundamental in the design of molecular sensors, switches, and other devices that rely on the precise organization of molecules.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19N3OS/c33-28(23-18-26(19-8-2-1-3-9-19)31-24-11-5-4-10-22(23)24)30-21-16-14-20(15-17-21)29-32-25-12-6-7-13-27(25)34-29/h1-18H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSKHBZUAXEZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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